2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate
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Overview
Description
2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate typically involves multiple steps, including the formation of the benzopyran ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzopyran ring through cyclization of appropriate precursors.
Amination: Introduction of the methanamine group via nucleophilic substitution.
Hydroxypropanoate Formation: Esterification or amidation to introduce the 2-hydroxypropanoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the benzopyran ring to more oxidized forms.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Antioxidant Activity: Scavenging free radicals to reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-phenyl-, hydrochloride
- 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(phenylmethyl)-, hydrochloride
Uniqueness
2H-1-Benzopyran-6-methanamine, 3,4-dihydro-alpha-(2-phenylethyl)-, 2-hydroxypropanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
108132-36-1 |
---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,3-dihydroxypropanal;N-methyl-N-(2-phenylethyl)-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C18H21NO.C3H6O3/c1-19(12-11-15-6-3-2-4-7-15)17-9-10-18-16(14-17)8-5-13-20-18;4-1-3(6)2-5/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3;1,3,5-6H,2H2 |
InChI Key |
TWQUYEFKVTWSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCC3.C(C(C=O)O)O |
Origin of Product |
United States |
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